molecular formula C13H24N2O2 B6156380 tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate CAS No. 2228497-94-5

tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate

Cat. No.: B6156380
CAS No.: 2228497-94-5
M. Wt: 240.34 g/mol
InChI Key: MNQCATPHOOGACT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyclopropylmethyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using cyclopropylmethyl halides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or cyclopropylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. It serves as a building block for the development of new compounds with potential therapeutic applications.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The tert-butyl and cyclopropylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Boc-piperazine: A similar compound with a tert-butyl group protecting the piperazine nitrogen.

    tert-Butyl (S)-3-methyl-1-piperazinecarboxylate: Another piperazine derivative with a tert-butyl group and a methyl substituent.

    tert-Butyl 3-oxopiperidine-1-carboxylate: A related compound with a piperidine ring instead of a piperazine ring.

Uniqueness: Tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of new chemical entities with specific biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butylamine", "cyclopropylmethylamine", "piperazine", "ethyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "water", "brine", "magnesium sulfate" ], "Reaction": [ "tert-butylamine and cyclopropylmethylamine are reacted with piperazine in dichloromethane to form tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate", "ethyl chloroformate and triethylamine are added to the reaction mixture to form the corresponding tert-butyl ester", "the reaction mixture is then treated with sodium bicarbonate and water to remove excess ethyl chloroformate and triethylamine", "the organic layer is separated and washed with brine and dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain the desired product" ] }

CAS No.

2228497-94-5

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-14-11(9-15)8-10-4-5-10/h10-11,14H,4-9H2,1-3H3

InChI Key

MNQCATPHOOGACT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2CC2

Purity

95

Origin of Product

United States

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